molecular formula C24H22N6O2S B12014805 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B12014805
M. Wt: 458.5 g/mol
InChI Key: MJWHXBAUUBQIKY-CVKSISIWSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound.

    Condensation with Pyridine Derivative: The final step involves the condensation of the sulfanyl-triazole intermediate with a pyridine-2-carbaldehyde derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.

    Sulfanyl Compounds: Compounds containing the sulfanyl group are often studied for their potential as antioxidants and enzyme inhibitors.

    Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide lies in its combination of functional groups, which can confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-17-6-10-20(11-7-17)30-23(18-8-12-21(32-2)13-9-18)28-29-24(30)33-16-22(31)27-26-15-19-5-3-4-14-25-19/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+

InChI Key

MJWHXBAUUBQIKY-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=N3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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